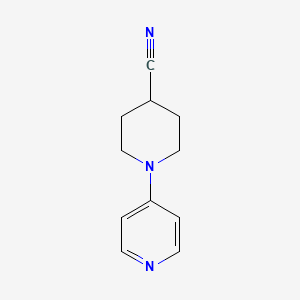

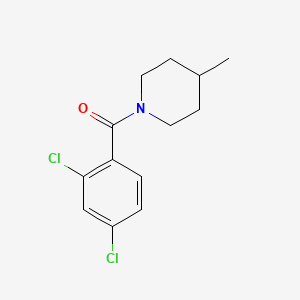

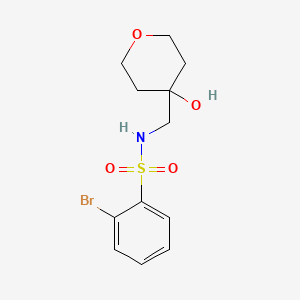

![molecular formula C26H27NO B2360161 (E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide CAS No. 329778-66-7](/img/structure/B2360161.png)

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide” belongs to a class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The “(E)” in the name indicates the configuration of the double bond in the molecule .

Chemical Reactions Analysis

The compound might undergo various chemical reactions typical of amides and alkenes. For example, the amide group could participate in hydrolysis reactions under acidic or basic conditions, while the alkene group could undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide and its derivatives have been studied for their potential anticonvulsant properties. For instance, a study on (E)-N-cinnamoyl aminoalkanols derivatives, which are structurally related, revealed that certain compounds exhibited significant anticonvulsant activity in rodent models. This indicates potential applications in the treatment of seizure disorders (Gunia-Krzyżak et al., 2017).

Chemoselective Synthesis

The compound and its analogs have been employed in chemoselective synthesis processes. For example, they have been used in the synthesis of trisubstituted thiazoles via a one-step chemoselective thionation-cyclization process. This highlights its utility in synthetic organic chemistry, particularly in the efficient creation of complex molecules (Kumar et al., 2013).

Stereoselective Functionalisation

The compound's derivatives have been utilized in stereoselective functionalization processes. Studies have shown the capability of these compounds in asymmetric synthesis, leading to the creation of homochiral 1,2-diols and α-benzyloxy carbonyl compounds, which are valuable in medicinal chemistry and drug development (Aciro et al., 2008).

Antimycobacterial Activity

Some derivatives of (E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide have been synthesized and evaluated for their antimycobacterial activity. This research contributes to the ongoing search for new therapeutic agents against tuberculosis and related bacterial infections (Sanna et al., 2002).

Molecular Interactions Study

The compound and its derivatives have been used to study molecular interactions, particularly in solutions. Research in this area provides insights into the nature of solute-solvent and solvent-solvent interactions, which is crucial in understanding solution chemistry and can impact fields like pharmacology and material science (Tekade et al., 2015).

Propiedades

IUPAC Name |

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-20(2)19-22-15-13-21(14-16-22)17-18-25(28)27-26(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-18,20,26H,19H2,1-2H3,(H,27,28)/b18-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPWHQNVBWEIPX-ISLYRVAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

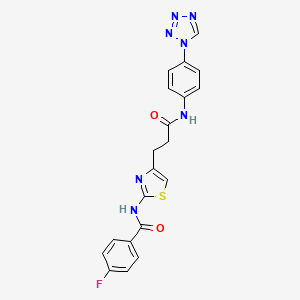

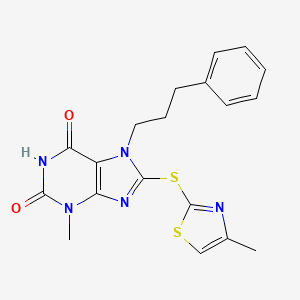

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)

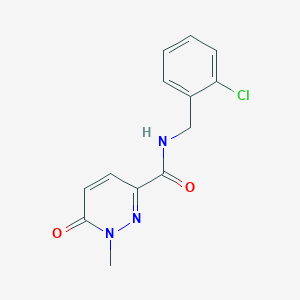

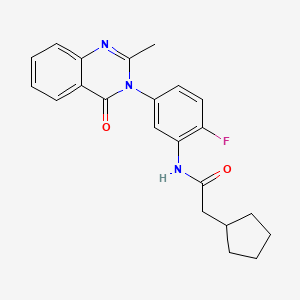

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate](/img/structure/B2360089.png)

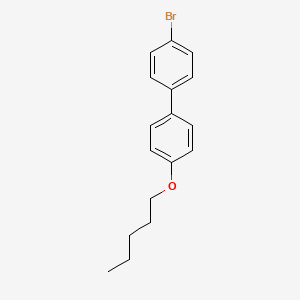

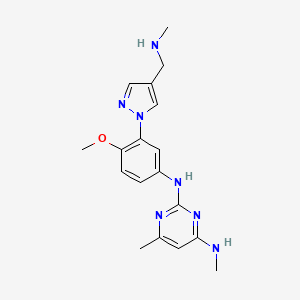

![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2360093.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2360101.png)